molecular formula C6H13ClN2 B12969705 1-(Chloromethyl)-4-methylpiperazine

1-(Chloromethyl)-4-methylpiperazine

Cat. No.: B12969705
M. Wt: 148.63 g/mol
InChI Key: GGXUXPYEKBOCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-methylpiperazine is a chlorinated derivative of 4-methylpiperazine, characterized by a piperazine ring substituted with a methyl group at the 4-position and a chloromethyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and agrochemicals. Its reactivity stems from the nucleophilic piperazine nitrogen and the electrophilic chloromethyl group, enabling cross-coupling reactions, alkylations, and cyclizations .

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

1-(chloromethyl)-4-methylpiperazine

InChI

InChI=1S/C6H13ClN2/c1-8-2-4-9(6-7)5-3-8/h2-6H2,1H3

InChI Key

GGXUXPYEKBOCDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where the formaldehyde acts as a source of the chloromethyl group. The process can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can improve the efficiency of the chloromethylation process . Additionally, the reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

Scientific Research Applications

1-(Chloromethyl)-4-methylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methylpiperazine involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, DNA, or other biomolecules, leading to potential therapeutic effects. The compound’s interaction with molecular targets such as enzymes or receptors can modulate biological pathways, resulting in desired pharmacological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(chloromethyl)-4-methylpiperazine, highlighting differences in substituents, synthesis routes, and applications:

Compound Substituents Synthesis Key Properties/Applications Reference
This compound 1-(CH2Cl), 4-CH3 Alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane (K2CO3, acetone, RT) Intermediate for anticholinergics, sigma receptor modulators, and agrochemical safeners
1-(2-Chloroethyl)-4-methylpiperazine 1-(CH2CH2Cl), 4-CH3 Similar alkylation routes; isolated as hydrochloride salts Studied for sigma receptor antagonism (e.g., NMDA-evoked norepinephrine release modulation)
1-(4-Chlorobenzyl)-4-methylpiperazine 1-(Bz-4-Cl), 4-CH3 Buchwald–Hartwig amination or direct benzylation Anticancer activity (MmpL3 inhibition), CYP450 modulation
1-(2,6-Dichlorobenzyl)-4-methylpiperazine 1-(Bz-2,6-diCl), 4-CH3 Multi-step synthesis involving halogenated benzyl halides Selective inhibition of lung CYP2A13; chemopreventive potential
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 1-(thiocarbamoyl-4-F), 4-CH3 Reaction of 4-methylpiperazine with 4-fluorophenyl isothiocyanate Herbicide safener for maize; reverses chlorsulfuron-induced growth inhibition
1-((1,5-Bis(4-Cl-phenyl)pyrrolyl)methyl)-4-methylpiperazine (BM212) 1-(pyrrole-CH2), 4-CH3 General procedure C: coupling of substituted pyrroles with 4-methylpiperazine Mycobacterial MmpL3 inhibitor; dual-target activity (EthR2 binding)

Key Structural and Functional Differences

  • Chlorine Position : The position of chlorine (e.g., chloromethyl vs. chlorobenzyl) dictates reactivity and biological targets. Chloromethyl derivatives (e.g., this compound) are more reactive in nucleophilic substitutions, while chlorobenzyl analogs (e.g., 1-(4-chlorobenzyl)-4-methylpiperazine) enhance lipophilicity and receptor binding .
  • Sigma Receptor Modulation : 1-(2-Chloroethyl)-4-methylpiperazine acts as a sigma antagonist, blocking neurosteroid effects on NMDA receptors , whereas unsubstituted 4-methylpiperazine lacks this activity.
  • Agrochemical vs. Pharmaceutical Use : Thiocarbamoyl derivatives (e.g., 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine) are tailored for herbicide safening , while pyrrole-containing analogs (e.g., BM212) target mycobacterial membranes .

Physicochemical Properties

  • Solubility : Chlorobenzyl derivatives exhibit lower aqueous solubility due to increased hydrophobicity, often requiring β-cyclodextrin complexation for bioavailability (e.g., naphthaleneoxypropargyl-piperazine complexes) .
  • Stability : Chloromethyl derivatives are prone to hydrolysis under acidic conditions, whereas benzyl-substituted analogs are more stable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.